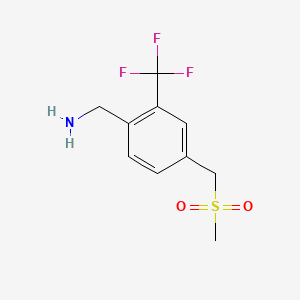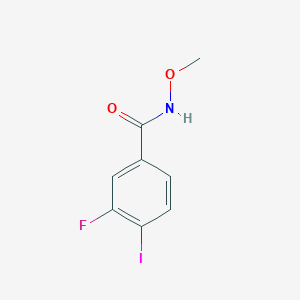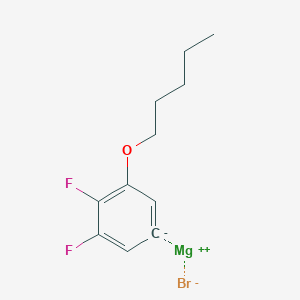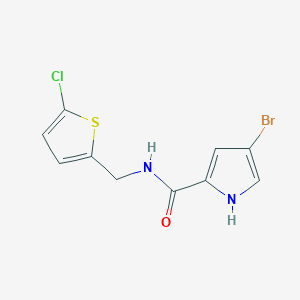
4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a bromine atom, a chlorothiophene moiety, and a pyrrole carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Chlorothiophene Moiety: The chlorothiophene moiety is synthesized separately through chlorination of thiophene using reagents like thionyl chloride or sulfuryl chloride.
Coupling Reaction: The brominated pyrrole and chlorothiophene intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or other functional groups.
Substitution: Substituted derivatives with azide, cyanide, or other groups replacing the bromine atom.
科学的研究の応用
4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or lead compound in medicinal chemistry for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
類似化合物との比較
Similar Compounds
- 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-2-fluoroaniline
- 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)benzamide
Comparison
Compared to similar compounds, 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide is unique due to the presence of the pyrrole carboxamide group, which may confer distinct chemical and biological properties
特性
分子式 |
C10H8BrClN2OS |
|---|---|
分子量 |
319.61 g/mol |
IUPAC名 |
4-bromo-N-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H8BrClN2OS/c11-6-3-8(13-4-6)10(15)14-5-7-1-2-9(12)16-7/h1-4,13H,5H2,(H,14,15) |
InChIキー |
KVIDDQCOGIHSQT-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Cl)CNC(=O)C2=CC(=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


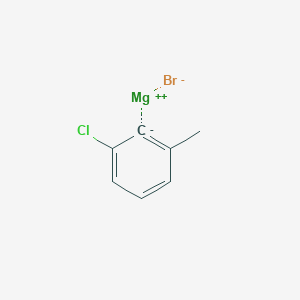
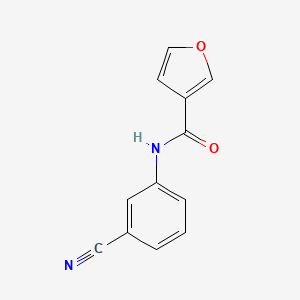
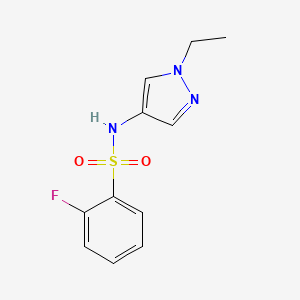
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)

![3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)
![2-methyl-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B14901981.png)
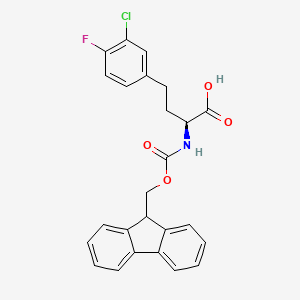

![1-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B14901993.png)
